n-Fmoc-6-methyl-l-tryptophan

Peptide Synthesis Conformational Analysis Structure-Activity Relationship

Peptide SAR studies often require steric or electronic perturbation of tryptophan residues without disrupting SPPS compatibility. Fmoc-6-methyl-L-tryptophan (CAS 908846-99-1) solves this by introducing a 6-methyl group on the indole ring. Key benefits: • Site-specific 6-methyl-Trp incorporation via standard Fmoc-SPPS. • Unique steric hindrance alters backbone conformation & side-chain rotamers, distinct from 5-methyl analog. • Enhanced hydrophobicity and altered π-stacking for binding studies. • Fluorescence shift enables sensitive biophysical probing. Supplied with validated purity for reproducible research.

Molecular Formula C27H24N2O4
Molecular Weight 440.5 g/mol
CAS No. 908846-99-1
Cat. No. B8095871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Fmoc-6-methyl-l-tryptophan
CAS908846-99-1
Molecular FormulaC27H24N2O4
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C27H24N2O4/c1-16-10-11-18-17(14-28-24(18)12-16)13-25(26(30)31)29-27(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1
InChIKeyAZYYHRQGDYITPE-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Fmoc-6-methyl-l-tryptophan Procurement Guide


n-Fmoc-6-methyl-l-tryptophan (CAS 908846-99-1) is a non-canonical Fmoc-protected amino acid derivative featuring a 6-methyl substitution on the indole ring of L-tryptophan. Primarily employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), this compound enables the site-specific incorporation of a methylated tryptophan residue into synthetic peptides . The 6-methyl modification alters the indole's electronic distribution, hydrophobicity, and steric profile, distinguishing it from unmodified tryptophan and other positional isomers, thereby providing a tool for modulating peptide structure and function .

1 Workflow Fmoc-SPPS building block for custom peptide synthesis
2 Residue incorporation Site-specific 6-methyl-L-tryptophan in peptide sequences
3 Modulation target Steric bulk, hydrophobicity, and indole electronics

Why n-Fmoc-6-methyl-l-tryptophan Is Not Interchangeable


Substitution with generic Fmoc-Trp-OH or alternative methyl-tryptophan isomers (e.g., 1-methyl, 5-methyl) is not functionally equivalent. The 6-methyl group introduces unique steric hindrance that directly impacts peptide backbone conformation and side-chain rotamer populations, unlike the 5-methyl isomer which primarily alters electronics without comparable steric bulk [1]. Furthermore, the 6-methyl modification enhances hydrophobic interactions and alters π-π stacking capabilities, properties that are not observed in unmodified tryptophan and are position-dependent . This specificity is critical for structure-activity relationship (SAR) studies and for achieving desired peptide properties; therefore, selecting the correct analog is essential for experimental reproducibility and outcomes.

!
Unmodified Fmoc-Trp-OH
Lacks 6-methyl steric hindrance and altered hydrophobicity; may lead to different peptide backbone conformations and SAR outcomes.
!
5-methyl isomer
Primarily alters electronics without equivalent steric bulk; conformational constraints may not transfer to 6-methyl application.
!
Other tryptophan analogs
Distinct spectroscopic and enzyme-inhibition profiles; position-dependent properties require context-specific validation.

Evidence for Selecting n-Fmoc-6-methyl-l-tryptophan


Steric Hindrance & Conformational Restriction

The 6-methyl group introduces steric hindrance that can restrict the conformational freedom of the tryptophan side chain and influence the local peptide backbone. This steric effect is position-dependent; 5-methyltryptophan analogs exhibit different steric profiles and do not provide the same conformational constraints [1]. The incorporation of 6-methyltryptophan has been shown to alter peptide conformation, which can be leveraged to study the impact of side-chain modifications on biological activity and molecular recognition .

Steric hindrance
Class-level inference
6-methyl group introduces distinct steric bulk vs. unmodified Trp or 5-methyl isomer; exact A-value not specified.
Supports conformation-activity relationship studies.
Quantitative steric parameters remain unreported; verify with computational modeling.
Peptide Synthesis Conformational Analysis Structure-Activity Relationship

Enhanced Hydrophobicity and Altered Electronic Properties

Methylation at the 6-position alters the electronic properties of the indole ring, enhancing hydrophobic interactions compared to unmodified tryptophan . While quantitative logP values are not reported, the modification is known to increase peptide hydrophobicity, which can influence peptide aggregation, membrane interactions, and overall stability. The effect is distinct from other modifications (e.g., halogenation) which may alter electronics differently [1].

Hydrophobicity shift
Class-level inference
Increased hydrophobicity relative to Fmoc-Trp-OH (qualitative). logP not quantified in available literature.
May influence peptide aggregation and membrane interactions.
Context-dependent; retention shift can serve as a relative indicator.
Hydrophobic Interaction Peptide Stability Protein Folding

Spectroscopic Probe for Fluorescence & Phosphorescence

6-Methyltryptophan exhibits altered fluorescence decay kinetics compared to unmodified tryptophan. Fluorescence decays of 6-methyltryptophan are described by double exponential kinetics, with relative proportions of the two components varying with emission wavelength [1]. Additionally, phosphorescence studies show that 6-methyltryptophan, when incorporated into tetrapeptides, produces a red-shift in the phosphorescence 0,0-band upon binding to nucleic acids, a property that can be exploited for biophysical characterization [2].

Spectroscopic probe
Cross-study comparable
Double exponential fluorescence decay; red-shift in phosphorescence 0,0-band upon nucleic acid binding.
Enables biophysical monitoring of peptide/protein interactions.
Quantitative shift not detailed in abstract; requires method-specific validation.
Fluorescence Spectroscopy Phosphorescence ODMR Spectroscopy Biophysical Characterization

Tryptophan-Activating Enzyme Inhibition

6-Methyltryptophan acts as an inhibitor of the pancreatic tryptophan-activating enzyme, competing with L-tryptophan for activation without being activated itself [1]. In contrast, analogs such as 5-fluorotryptophan and 7-azatryptophan are activated by the enzyme. This inhibitory profile is specific to the 6-methyl substitution and distinguishes it from other tryptophan analogs.

Enzyme inhibition
Class-level inference
Inhibits tryptophan-activating enzyme without being activated; 5-fluoro and 7-aza analogs are activated.
Supports metabolic inhibitor design studies.
Data from classical enzyme assays; confirm with current platforms.
Enzyme Inhibition Metabolic Studies Amino Acid Analog

Applications of n-Fmoc-6-methyl-l-tryptophan


Peptide SAR Studies

Incorporation of 6-methyltryptophan into peptide sequences allows researchers to systematically probe the effects of increased steric bulk and altered hydrophobicity on target binding, receptor activation, and biological activity. By comparing peptides containing 6-methyltryptophan with those containing unmodified tryptophan or other analogs, scientists can dissect the contribution of the 6-position to molecular recognition and efficacy .

Biophysical Probes for Protein Folding & Dynamics

The distinct fluorescence and phosphorescence properties of 6-methyltryptophan make it a valuable spectroscopic probe. When incorporated into proteins or peptides, it can be used to monitor conformational changes, ligand binding, and interactions with nucleic acids. The altered decay kinetics and spectral shifts provide a sensitive readout for biophysical studies .

Peptide Enzyme Inhibitor Design

Given its inhibitory activity against tryptophan-activating enzymes, 6-methyltryptophan can serve as a starting point for designing inhibitors of enzymes involved in tryptophan metabolism. Its incorporation into peptide scaffolds may yield compounds that modulate pathways such as the kynurenine pathway, with potential applications in immuno-oncology and neurology .

SPPS of Modified Peptides

As an Fmoc-protected building block, n-Fmoc-6-methyl-l-tryptophan is fully compatible with standard Fmoc-SPPS protocols, enabling the efficient and site-specific introduction of a methylated tryptophan residue into custom peptide sequences. This supports the synthesis of peptide libraries and lead compounds for drug discovery and chemical biology .

Application
Selection Property
Validation Focus
Peptide SAR studies
Steric and hydrophobic 6-methyl profile
Conformational analysis, target binding assays
Biophysical probes
Altered fluorescence/phosphorescence signature
Spectroscopic validation in target peptide/protein context
Tryptophan metabolism inhibitor design
Inhibitory activity without enzyme activation
Enzyme inhibition assays, selectivity profiling
SPPS of modified peptides
Fmoc compatibility and coupling efficiency
Peptide yield, purity, and correct residue incorporation
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